molecular formula C15H13ClO3 B582118 [4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone CAS No. 1215295-57-0

[4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone

Cat. No.: B582118
CAS No.: 1215295-57-0
M. Wt: 276.716
InChI Key: KGNVZLHAZLQDNG-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)phenylmethanone: is a chemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol. This compound is used in the preparation of ethylene derivatives as estrogen receptor regulators.

Properties

IUPAC Name

[4-(2-chloroethoxy)phenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVZLHAZLQDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Step 1: React 4-hydroxybenzaldehyde with 2-chloroethanol to form [4-(2-Chloroethoxy)phenyl]methanol.

    Step 2: Heat the product from Step 1 with anhydrous aluminum chloride as a catalyst to induce a carboxylation reaction, resulting in the final product, 4-(2-Chloroethoxy)phenylmethanone.

Industrial Production Methods: The industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the compound can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of various ethylene derivatives, which are important in the development of estrogen receptor regulators.

Biology and Medicine: It is utilized in the preparation of compounds that can modulate estrogen receptors, making it valuable in research related to hormone-related diseases and conditions.

Industry: The compound’s derivatives are used in the production of materials with specific estrogenic activities, which can be applied in pharmaceuticals and other chemical industries.

Mechanism of Action

The compound exerts its effects by interacting with estrogen receptors. The molecular targets include the estrogen receptor alpha and beta, which are involved in the regulation of various physiological processes. The pathways involved include the modulation of gene expression related to estrogenic activity.

Comparison with Similar Compounds

    [4-(2-Chloroethoxy)phenyl]methanol: A precursor in the synthesis of 4-(2-Chloroethoxy)phenylmethanone.

    4-hydroxybenzaldehyde: Another precursor used in the initial step of the synthesis.

Uniqueness:

    4-(2-Chloroethoxy)phenylmethanone: is unique due to its specific structure that allows it to act as an estrogen receptor regulator, making it valuable in both research and industrial applications.

Biological Activity

4-(2-Chloroethoxy)phenylmethanone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound is characterized by the presence of a chloroethoxy group and a hydroxyphenyl moiety, which contribute to its chemical reactivity and biological interactions. Its molecular formula is C15_{15}H14_{14}ClO3_3, and it has a molecular weight of 284.72 g/mol.

The biological activity of 4-(2-Chloroethoxy)phenylmethanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chloroethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers, which can modulate enzymatic activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, phenolic compounds are known for their ability to inhibit bacterial growth by disrupting cell membranes or interfering with metabolic processes. The specific antimicrobial efficacy of 4-(2-Chloroethoxy)phenylmethanone remains to be fully elucidated but warrants investigation due to the structural similarities.

Anticancer Properties

Studies on related phenolic compounds have shown promising anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of hydroxyphenylmethanones have demonstrated cytotoxic effects on various cancer cell lines by inhibiting tyrosinase activity, which is crucial in melanin biosynthesis and tumor progression .

Case Studies

  • In Vitro Evaluation Against Cancer Cells
    A study evaluated the cytotoxic effects of phenolic compounds on B16F10 melanoma cells. Compounds similar to 4-(2-Chloroethoxy)phenylmethanone displayed significant inhibition of cell viability at concentrations above 10 μM without inducing toxicity at lower concentrations .
  • Antioxidant Activity
    In a comparative study, several phenolic derivatives were assessed for their antioxidant capabilities. The results indicated that certain derivatives exhibited strong radical scavenging activity, which may contribute to their protective effects against oxidative stress in cells .

Data Summary

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
AntioxidantRadical scavenging

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